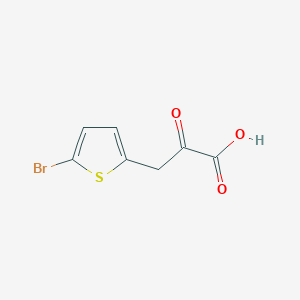
2-amino-N-(quinolin-5-yl)acetamide
Übersicht
Beschreibung
2-amino-N-(quinolin-5-yl)acetamide is a chemical compound with the molecular formula C11H10N2O . It is a derivative of quinoline, which is an aromatic nitrogen-containing heterocyclic compound . Quinoline and its derivatives are known to have a variety of therapeutic activities .
Synthesis Analysis
The synthesis of 2-amino-N-(quinolin-5-yl)acetamide involves conjugating spiropyran chloride with 2-amino-N-(quinolin-8-yl)acetamide . This results in a multifunctionalized spirobenzopyran derivative that can be used as a water-soluble colorimetric and fluorescent turn-on chemosensor for Zn2+ .Molecular Structure Analysis
The molecular structure of 2-amino-N-(quinolin-5-yl)acetamide is characterized by a quinoline ring, which is a benzene ring fused with a pyridine moiety . The quinoline ring participates in both electrophilic and nucleophilic substitution reactions .Chemical Reactions Analysis
Quinoline, the core structure of 2-amino-N-(quinolin-5-yl)acetamide, exhibits reactions similar to benzene and pyridine . It forms salts with acids and participates in both electrophilic and nucleophilic substitution reactions .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
2-amino-N-(quinolin-5-yl)acetamide: has shown promise as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly non-small cell lung cancer. One specific compound, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine , demonstrated significant activity with an inhibition concentration value (IC50) of 29.4 μM . Further studies are needed to explore its mechanism of action and potential clinical applications.
Antioxidant Properties
The compound’s antioxidant activity has been evaluated using the p-nitroso-N,N-dimethylaniline (PNDMA) assay. Understanding its ability to scavenge free radicals and protect against oxidative stress is crucial for potential therapeutic applications .
Anti-Inflammatory Effects
Quinoline derivatives, including 2-amino-N-(quinolin-5-yl)acetamide , have demonstrated anti-inflammatory properties. These compounds may modulate inflammatory pathways, making them relevant for conditions such as arthritis and other inflammatory disorders .
Anti-Mycobacterial Activity
Given the global burden of tuberculosis, compounds with anti-mycobacterial properties are essential. Quinoline-based molecules, including our target compound, have been investigated for their efficacy against mycobacterial strains .
Cardiovascular Applications
Quinoline scaffolds have been explored in cardiovascular drug discovery programs. Their potential effects on heart health, blood vessels, and related conditions warrant further investigation .
Antibacterial and Antimicrobial Properties
Quinoline derivatives exhibit antibacterial and antimicrobial activities. Researchers have studied their effects against various pathogens, making them relevant in the fight against infectious diseases .
Wirkmechanismus
Target of Action
Quinoline derivatives have been known to inhibit aggrecanase-2, an enzyme involved in osteoarthritis .
Mode of Action
It has been used in the synthesis of a water-soluble colorimetric and fluorescent turn-on chemosensor for zn2+ . This suggests that the compound may interact with metal ions, specifically Zn2+, leading to a change in fluorescence and color .
Biochemical Pathways
Given its potential interaction with zn2+, it may influence pathways where zn2+ plays a crucial role .
Pharmacokinetics
A related quinoline amine compound has been reported to have about 100% human oral absorption and satisfied lipinski’s rule of five . These properties suggest good bioavailability.
Result of Action
Its potential interaction with zn2+ could lead to changes in fluorescence and color, which could be used as a signal in certain biological assays .
Action Environment
The environment can significantly influence the action, efficacy, and stability of 2-Amino-N-(quinolin-5-yl)acetamide. For instance, its ability to act as a chemosensor for Zn2+ was demonstrated in a 50% aqueous ethanol buffer solution . This suggests that the compound’s activity may be influenced by factors such as solvent composition and pH.
Zukünftige Richtungen
Fluorescent sensors, such as the one synthesized from 2-amino-N-(quinolin-5-yl)acetamide, have emerged as powerful tools in analytical chemistry for the detection and quantification of heavy and transition metal ions in aqueous samples . These sensors have a wide spectrum of applications in environmental monitoring and biomedical fields . The continued development of these sensors is expected to shape the future of water quality assessment and analytical chemistry .
Eigenschaften
IUPAC Name |
2-amino-N-quinolin-5-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-7-11(15)14-10-5-1-4-9-8(10)3-2-6-13-9/h1-6H,7,12H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCCNGDXOJKCIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001304237 | |
| Record name | 2-Amino-N-5-quinolinylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001304237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(quinolin-5-yl)acetamide | |
CAS RN |
1016723-44-6 | |
| Record name | 2-Amino-N-5-quinolinylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1016723-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-N-5-quinolinylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001304237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-[(5-Bromothiophen-2-yl)methoxy]-3-methoxybenzoic acid](/img/structure/B3198930.png)


![2-({[(4-Nitrophenyl)methyl]carbamoyl}amino)acetic acid](/img/structure/B3198953.png)
![5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3198962.png)


